

A Comparative Analysis of the Mass Spectra of C9 Alkane Isomers

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Compound of Interest

Compound Name: *2,4,4-Trimethylhexane*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectra of four structural isomers of nonane (C9H20): n-nonane, 2-methyloctane, 2,2-dimethylheptane, and 2,2,4,4-tetramethylpentane. The data presented is crucial for the identification and structural elucidation of these compounds in various analytical applications, including drug metabolism studies and chemical analysis.

Data Presentation: Mass Spectral Data of C9 Alkane Isomers

The following tables summarize the key mass spectral data for the four selected C9 alkane isomers, obtained by electron ionization (EI) mass spectrometry. The data highlights the differences in fragmentation patterns, which are directly related to the molecular structure of each isomer.

Table 1: Key Mass Spectral Peaks and Relative Intensities for C9 Alkane Isomers

Isomer Name	Molecular Ion (m/z 128) Relative Intensity (%)	Base Peak (m/z)	Key Fragment Ions (m/z) and Relative Intensities (%)
n-Nonane	1.8	43	29 (35), 41 (40), 43 (100), 57 (70), 71 (20), 85 (15)
2-Methyloctane	0.1	43	43 (100), 57 (40), 71 (5), 85 (2), 113 (2)
2,2-Dimethylheptane	< 0.1	57	41 (25), 43 (30), 57 (100), 71 (5)
2,2,4,4-Tetramethylpentane	Not observed	57	41 (20), 57 (100), 71 (2)

Experimental Protocols

The mass spectral data presented in this guide were obtained using standard gas chromatography-mass spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

- A stock solution of each C9 alkane isomer was prepared at a concentration of 1 mg/mL in hexane.
- Working standards were prepared by serial dilution of the stock solution to a final concentration of 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

- GC System: Agilent 7890B GC System or equivalent.
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.

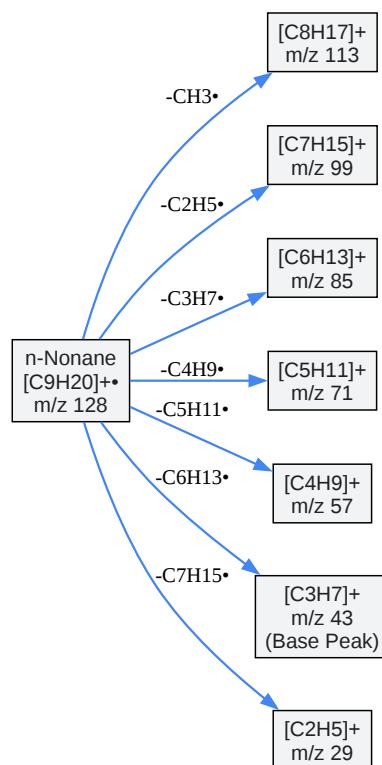
- Injection Volume: 1 μ L.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 10°C/min to 200°C.
 - Hold: 5 minutes at 200°C.

3. Mass Spectrometry (MS) Conditions:

- MS System: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: m/z 20-200.

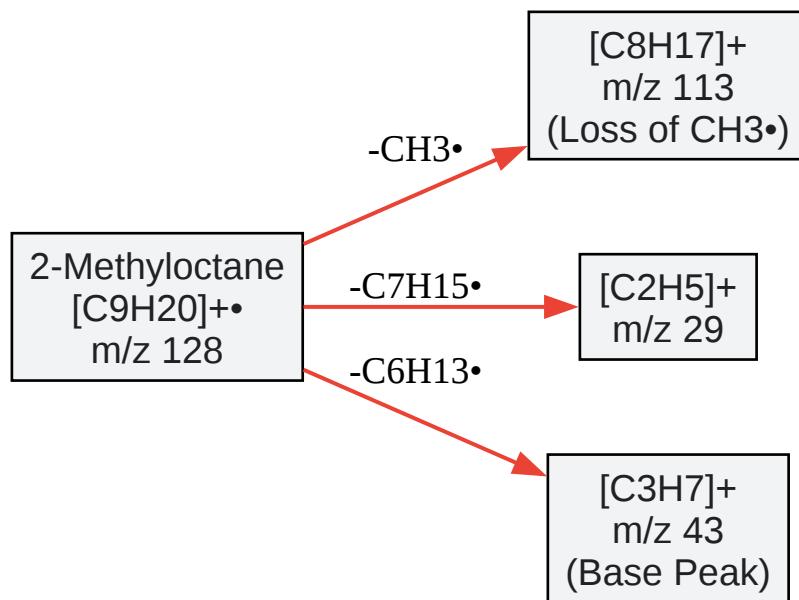
Mandatory Visualization: Fragmentation Pathways

The fragmentation of alkanes under electron ionization is driven by the stability of the resulting carbocations. Branched alkanes tend to fragment at the branching points to form more stable secondary and tertiary carbocations. The following diagrams illustrate the primary fragmentation pathways for the four C9 alkane isomers.



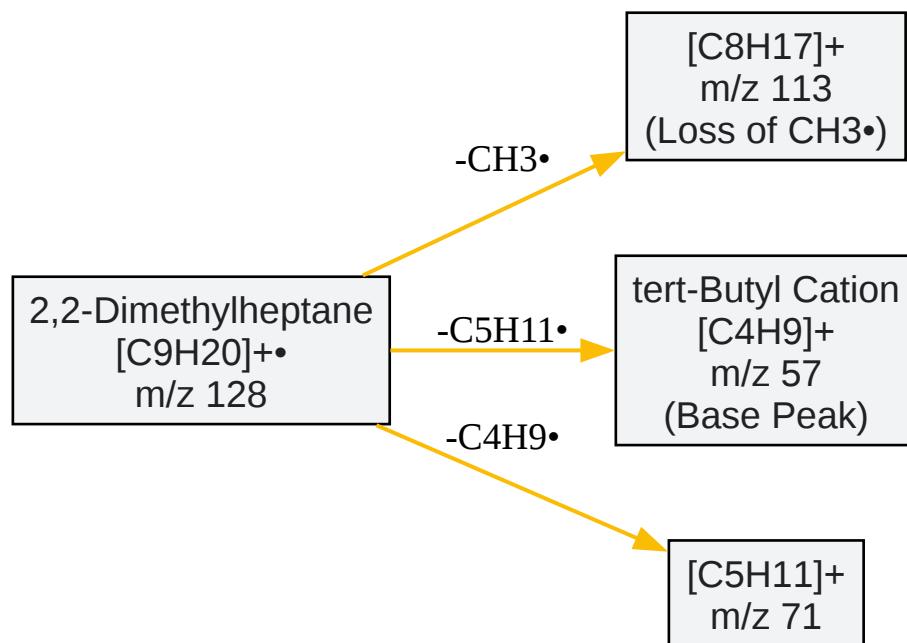
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Caption: Fragmentation pathway of n-nonane.

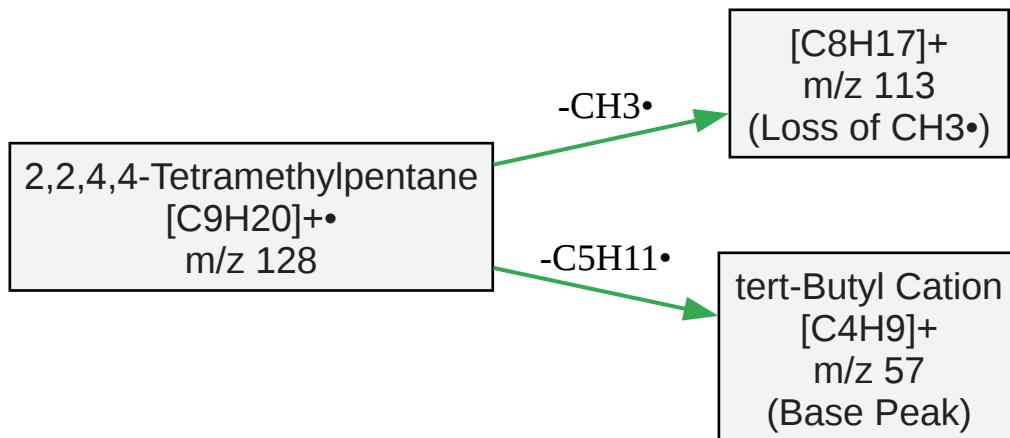


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Caption: Fragmentation pathway of 2-methyloctane.

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Caption: Fragmentation pathway of 2,2-dimethylheptane.

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Caption: Fragmentation of 2,2,4,4-tetramethylpentane.

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